K-1115A
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Overview
Description
K-1115A is a complex organic compound with the molecular formula C17H12O6. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure includes an anthracene core with carboxylic acid and hydroxyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-1115A typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using strong oxidizing agents such as potassium permanganate or chromium trioxide. The subsequent steps include carboxylation using carbon dioxide under high pressure and hydroxylation using suitable hydroxylating agents .
Chemical Reactions Analysis
Types of Reactions
K-1115A undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, enhancing the compound’s versatility in applications .
Scientific Research Applications
K-1115A has several scientific research applications:
Chemistry: Used as a precursor in synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of K-1115A involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Rhein: 4,5-Dihydroxyanthraquinone-2-carboxylic acid.
Chrysazin: 1,8-Dihydroxyanthraquinone.
Uniqueness
K-1115A is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
208525-17-1 |
---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-2-4-8-13-10(7-12(20)15(8)18(23)24)16(21)9-5-3-6-11(19)14(9)17(13)22/h3,5-7,19-20H,2,4H2,1H3,(H,23,24) |
InChI Key |
FNFBCXUSCQLQFP-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Synonyms |
K 1115 A K-1115 A K1115 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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